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Compound of Interest

2-(2,6-difluorophenyl)propanoic
Acid

Cat. No.: B1610142

Compound Name:

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms
into molecular scaffolds is a cornerstone of rational drug design. The unique properties of
fluorine—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds
—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. It is
within this context that we examine 2-(2,6-difluorophenyl)propanoic acid, a specialized
building block with significant potential for the development of novel therapeutics.

This guide provides a comprehensive overview of the chemical and physical properties of 2-
(2,6-difluorophenyl)propanoic acid, its synthesis, and its prospective applications. The
content herein is curated for researchers, medicinal chemists, and drug development
professionals, offering not just data, but the scientific rationale behind it. As we dissect this
molecule, we will explore the causality behind its characteristics and the experimental logic that
underpins its potential utility.

Core Molecular Identity and Physicochemical Profile

2-(2,6-difluorophenyl)propanoic acid belongs to the family of fluorinated aromatic carboxylic
acids. Its structure is characterized by a propanoic acid moiety attached at the second carbon
to a benzene ring substituted with two fluorine atoms at the 2 and 6 positions. This specific
arrangement has significant implications for its chemical behavior. The ortho-difluoro
substitution pattern sterically shields the acidic proton and influences the electronic properties
of the aromatic ring, which can be leveraged in synthetic and biological applications.
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The molecule's hybrid structure, featuring a lipophilic difluorinated aryl group and a hydrophilic
carboxylic acid, allows for both hydrophobic interactions and hydrogen bonding—a critical
duality in drug-receptor interactions.[1]

Key Physicochemical Data

The fundamental properties of 2-(2,6-difluorophenyl)propanoic acid are summarized below.
This data provides the foundational knowledge for its handling, solubilization, and application in
experimental settings.

Property Value Source(s)
CAS Number 359828-68-5 [2][3]
Molecular Formula CoHsF20:2 [2][3][4]
Molecular Weight 186.16 g/mol [2][5]
Appearance White solid [3]
Solubility Soluble in organic solvents [3]
Predicted XlogP 2.2 [4]
, CC(C1=C(C=CC=C1F)F)C(=0O

Canonical SMILES [4]
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Spectroscopic Characterization (Predicted)

While extensive experimental spectra are not widely published, we can predict the
characteristic spectroscopic features of this molecule based on its functional groups and
structural analogs. These predictions are invaluable for reaction monitoring and structural
confirmation during synthesis.

e 1H NMR Spectroscopy: The proton on the carboxylic acid (-COOH) is expected to be highly
deshielded, appearing as a broad singlet at approximately & 12 ppm.[1] The aromatic
protons on the difluorophenyl ring would likely resonate as multiplets between 6 6.8—-7.4
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ppm.[1] The methine proton (CH) and the methyl protons (CHs) of the propanoic acid chain
would appear further upfield.

e Infrared (IR) Spectroscopy: The IR spectrum would be dominated by two key absorbances.
[1] A strong, sharp peak for the carbonyl (C=0) stretch of the carboxylic acid is anticipated in
the 1700-1720 cm~1 region.[1] A very broad and characteristic peak for the hydroxyl (-OH)
group stretch would be observed from 2500—-3300 cm~1.[1]

» Mass Spectrometry: High-resolution mass spectrometry provides the most accurate mass
determination. Predicted collision cross-section data for various adducts offer a reference for
experimental analysis.[4] For instance, the [M+H]* adduct is predicted at an m/z of
187.05652, while the deprotonated [M-H]~ species is predicted at 185.04196.[4]

Synthesis and Chemical Reactivity

The synthesis of chiral a-arylpropionic acids is a well-established field, driven by their
importance as non-steroidal anti-inflammatory drugs (NSAIDs). For 2-(2,6-
difluorophenyl)propanoic acid, an enantioselective synthesis employing a Stille reaction has
been noted.[3] This approach offers precise control over stereochemistry, which is often critical
for biological activity.

Conceptual Synthetic Workflow

A plausible synthetic route can be conceptualized starting from 2,6-difluorobromobenzene. The
workflow below illustrates a multi-step synthesis that could be employed to generate the target
compound. The choice of a palladium-catalyzed cross-coupling reaction is strategic, as it is a
robust and versatile method for forming carbon-carbon bonds.
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Caption: Conceptual workflow for the synthesis of 2-(2,6-difluorophenyl)propanoic acid.

Experimental Protocol: Saponification of an Ester
Precursor

This protocol describes the final hydrolysis step, a common procedure in the synthesis of
carboxylic acids from their ester precursors. The self-validating nature of this protocol lies in the
clear phase separation and pH changes that confirm reaction progression and completion.

» Dissolution: Dissolve the ester precursor (1.0 eq) in a suitable solvent mixture, such as
tetrahydrofuran (THF) and water (e.g., 3:1 v/v). The use of a co-solvent system is crucial to
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ensure the miscibility of both the organic ester and the aqueous base.

Saponification: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH)
or sodium hydroxide (NaOH) (1.5-2.0 eq), to the reaction mixture.

Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-50°C).
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material
is fully consumed. The disappearance of the ester spot and the appearance of a new, more
polar spot at the baseline (the carboxylate salt) indicates completion.

Work-up: Once complete, cool the mixture to room temperature and remove the organic
solvent (THF) under reduced pressure.

Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath.
Carefully acidify the solution by adding a strong acid, such as 1N hydrochloric acid (HCI),
dropwise until the pH is approximately 1-2. The formation of a precipitate (the final product)
should be observed.

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl
acetate. The choice of ethyl acetate is strategic due to its ability to effectively solubilize the
carboxylic acid product while having limited miscibility with water.

Drying and Concentration: Combine the organic extracts, wash with brine to remove residual
water, dry over anhydrous sodium sulfate (Na2SOa), filter, and concentrate under reduced
pressure to yield the crude 2-(2,6-difluorophenyl)propanoic acid.

Purification: Purify the crude product by recrystallization or column chromatography to obtain
the final compound with high purity.

Potential Applications in Drug Discovery

While specific applications for 2-(2,6-difluorophenyl)propanoic acid are not extensively
documented, its structural motif is highly relevant to contemporary drug discovery.
Phenylpropionic acid derivatives are known to target various biological pathways. A notable
example is their potential as G protein-coupled receptor 120 (GPR120) agonists.[6]
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GPR120 is a receptor for unsaturated long-chain free fatty acids and is implicated in mediating
anti-inflammatory and insulin-sensitizing effects. Agonists of this receptor are being actively
investigated for the treatment of metabolic diseases, particularly type 2 diabetes.[6] 2-(2,6-

difluorophenyl)propanoic acid serves as a valuable starting material or intermediate for the

synthesis of more complex molecules designed to target receptors like GPR120.
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Caption: Role as a building block for potential GPR120 receptor agonists.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 2-
(2,6-difluorophenyl)propanoic acid. The hazard profile is generally extrapolated from related
fluorinated and acidic compounds.

Hazard Identification: This compound is expected to cause skin irritation and serious eye
damage.[5][7] It may also cause respiratory irritation if inhaled as a dust.[5][7]

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-
resistant gloves, safety goggles or a face shield, and a lab coat.[7] When handling the solid
powder, use a dust mask or work in a well-ventilated fume hood to prevent inhalation.[7]

» Handling: Avoid contact with skin, eyes, and clothing.[8] Use only in a well-ventilated area.[7]
Wash hands thoroughly after handling.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep
away from incompatible materials such as strong oxidizing agents and bases.

o First Aid Measures:

o Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]
Remove contaminated clothing.

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

o Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek
medical attention if you feel unwell.[7]

o Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[7][8]
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e 2-(2,6-Difluorophenyl)propanoic acid, 95% Purity, COH8F202, 100 mg. CP Lab Safety.
[Link]

e 2-(2,6-difluorophenyl)propanoic acid (C9H8F202). PubChemlLite. [Link]

¢ Synthesis and use of phenylpropionic acid derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1610142?utm_src=pdf-body
https://www.cplabsafety.com/2-2-6-difluorophenyl-propanoic-acid-95-purity-c9h8f2o2-100-mg.html
https://www.benchchem.com/product/b1610142?utm_src=pdf-body
https://pubchemlite.cheminfo.org/compound/11030518#1d-prediction
https://www.benchchem.com/product/b1610142?utm_src=pdf-custom-synthesis
https://www.vulcanchem.com/product/vc14016631
https://www.calpaclab.com/2-2-6-difluorophenyl-propanoic-acid-95-purity-c9h8f2o2-100-mg/aab-aa00d592-100mg
https://www.biosynth.com/p/JPA82868/359828-68-5-2-26-difluorophenylpropanoic-acid
https://pubchemlite.lcsb.uni.lu/e/compound/11030518
https://www.sigmaaldrich.com/JP/ja/product/aldrich/692115
https://patents.google.com/patent/CN106431898A/en
https://patents.google.com/patent/CN106431898A/en
https://aksci.com/sds/7139EJ_SDS.pdf
https://download.basf.com/p1/000000000030041113_SDS_GEN_GB/en/Luprosil%C2%AE_Safety_Data_Sheet_Great_Britain_English.pdf
https://www.benchchem.com/product/b1610142#2-2-6-difluorophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1610142#2-2-6-difluorophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1610142#2-2-6-difluorophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/product/b1610142#2-2-6-difluorophenyl-propanoic-acid-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1610142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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